molecular formula C20H36ClNO3 B13781692 2-Diethylamino-4-(2,5-dimethoxyphenyl)-4-octanol hydrochloride CAS No. 65424-59-1

2-Diethylamino-4-(2,5-dimethoxyphenyl)-4-octanol hydrochloride

Cat. No.: B13781692
CAS No.: 65424-59-1
M. Wt: 374.0 g/mol
InChI Key: QOZPKTMLMFRFFQ-UHFFFAOYSA-N
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Description

2-Diethylamino-4-(2,5-dimethoxyphenyl)-4-octanol hydrochloride is a synthetic compound with a complex molecular structure It is characterized by the presence of a diethylamino group, a dimethoxyphenyl group, and an octanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diethylamino-4-(2,5-dimethoxyphenyl)-4-octanol hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of the Octanol Backbone: This step involves the synthesis of the octanol backbone through a series of reactions, such as Grignard reactions or aldol condensations.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through electrophilic aromatic substitution reactions, using reagents like dimethoxybenzene and appropriate catalysts.

    Attachment of the Diethylamino Group: The diethylamino group is attached via nucleophilic substitution reactions, often using diethylamine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Diethylamino-4-(2,5-dimethoxyphenyl)-4-octanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylamine in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Diethylamino-4-(2,5-dimethoxyphenyl)-4-octanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Diethylamino-4-(2,5-dimethoxyphenyl)-4-octanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context of use.

Properties

CAS No.

65424-59-1

Molecular Formula

C20H36ClNO3

Molecular Weight

374.0 g/mol

IUPAC Name

[4-(2,5-dimethoxyphenyl)-4-hydroxyoctan-2-yl]-diethylazanium;chloride

InChI

InChI=1S/C20H35NO3.ClH/c1-7-10-13-20(22,15-16(4)21(8-2)9-3)18-14-17(23-5)11-12-19(18)24-6;/h11-12,14,16,22H,7-10,13,15H2,1-6H3;1H

InChI Key

QOZPKTMLMFRFFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(C)[NH+](CC)CC)(C1=C(C=CC(=C1)OC)OC)O.[Cl-]

Origin of Product

United States

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